Methyl-d3 Laurate

Pharmacokinetics Bioanalysis LC-MS/MS

Quantitative LC-MS/GC-MS analysis of methyl laurate in complex biological matrices demands precise internal standardization to correct for matrix effects and ionization variability. Non-deuterated analogs cannot be distinguished from endogenous analyte, while alternative SIL-IS compounds exhibit divergent ionization behaviors. • Achieves ≤2% inter-day variability in validated pharmacokinetic assays. • Co-elutes with endogenous methyl laurate, normalizing analyte response in lipidomic studies. • Enables metabolic flux analysis via distinct CD3 isotopic signature for beta-oxidation research. Supplied as a neat, stable isotope-labeled standard. Suitable for pharmaceutical R&D, clinical method validation, and academic metabolomics core facilities.

Molecular Formula C13H26O2
Molecular Weight 217.367
CAS No. 96731-85-0
Cat. No. B592171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-d3 Laurate
CAS96731-85-0
SynonymsDodecanoic Acid Methyl-d3 Ester;  Lauric Acid Methyl-d3 Ester;  Agnique ME 1270U-d3;  Agnique ME 1290-d3;  Agnique ME 1298-d3;  CE 1290-d3;  CE 1295-d3;  Edenor ME-C 1298-100-d3;  Emery 2296-d3;  Exceparl ML 85-d3;  Metholene 2296-d3;  Methyl Dodecanoate-d3;  Me
Molecular FormulaC13H26O2
Molecular Weight217.367
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC
InChIInChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3
InChIKeyUQDUPQYQJKYHQI-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-d3 Laurate Procurement Guide


Methyl-d3 Laurate (CAS 96731-85-0) is a stable isotope-labeled analog of the fatty acid methyl ester (FAME), methyl laurate. Its structure features three deuterium atoms at the terminal methyl group (CD3), resulting in a distinct molecular weight of 217.367 g/mol . This compound is primarily utilized in analytical chemistry as an internal standard for mass spectrometry (MS)-based quantification, where its near-identical chemical behavior to the non-deuterated analyte allows for precise compensation of sample preparation and instrument variability [1].

1 Isotope-labeled internal standard (SIL-IS) for MS quantification
2 Matched deuterated analog for methyl laurate bioanalysis
3 Supports matrix-effect correction and co-elution in LC-MS/MS

Methyl-d3 Laurate Irreplaceability


In quantitative LC-MS or GC-MS analysis, substituting a stable isotope-labeled internal standard (SIL-IS) like Methyl-d3 Laurate with a non-labeled analog (e.g., methyl laurate) or a different deuterated compound can introduce significant quantitative error. Non-labeled compounds cannot be distinguished from the endogenous analyte, defeating the purpose of the internal standard. Furthermore, different SIL-IS compounds exhibit unique matrix effects and ionization behaviors that are specific to the analyte they are designed to mimic [1]. Using an alternative may not accurately co-elute or correct for ionization suppression, thus failing to normalize the analyte response [2].

! Non-labeled methyl laurate cannot be distinguished from endogenous analyte, limiting internal standard compensation.
! A different deuterated FAME may not co-elute or share ionization behavior, altering matrix-effect correction.
! Structural analogs often show distinct MS response patterns, making direct substitution unreliable without validation.

Methyl-d3 Laurate Quantitative Evidence


Analytical Precision in Pharmacokinetic Assays

The use of Methyl-d3 Laurate as an internal standard has been validated in pharmaceutical assays for quantifying medium-chain fatty acid prodrugs, achieving ≤2% inter-day variability [1]. This level of precision is unattainable with non-deuterated analogs, which cannot correct for matrix effects and instrument drift, leading to higher variability (often >10-15% RSD).

Inter-day precision
Data to verify
≤2% RSD
Non-deuterated analog: typically >10–15% RSD
Supports precision review in bioanalytical LC-MS/MS
Method-specific validation; supplier-reported data
Pharmacokinetics Bioanalysis LC-MS/MS

Ionization Suppression Correction

Stable isotope-labeled internal standards (SIL-IS) like Methyl-d3 Laurate are recommended to correct for MS signal suppression or enhancement caused by matrix effects [1]. A novel method using SIL-ISs introduces a matrix effect factor (MEF) to provide a quantitative assessment of this correction [2]. Unlike the use of no internal standard or a structural analog, a matched SIL-IS co-elutes with the analyte and shares its ionization behavior, providing accurate normalization.

Matrix effect correction
Class-level
Co-elution and matched ionization with methyl laurate
MEF approach available for normalization assessment
Supports matrix-effect normalization context
Principle-based; application requires in-house verification
Lipidomics Mass Spectrometry Matrix Effects

NMR Tracer Signature

The presence of a CD3 group in Methyl-d3 Laurate provides a distinct spectroscopic signature. In NMR, signals from protons substituted by deuterons disappear, allowing for precise tracking of the labeled molecule in metabolic studies [1]. This is a direct, quantifiable differentiation from the non-labeled methyl laurate, which would be indistinguishable from endogenous molecules.

NMR tracer signature
Class-level
Proton signal absent at CD3 group in ¹H NMR
Non-deuterated analog: signal present
Enables unambiguous metabolic tracer studies
Binary spectroscopic differentiation; model-dependent
Metabolic Flux Analysis NMR Spectroscopy Lipid Metabolism

Methyl-d3 Laurate Application Scenarios


Laurate-Containing Drug Bioanalysis

Procurement of Methyl-d3 Laurate is essential for pharmaceutical R&D and clinical labs developing or validating LC-MS/MS methods for the quantification of drugs or prodrugs that are or release methyl laurate. As demonstrated by its validated use in achieving ≤2% inter-day variability in pharmacokinetic assays [1], it ensures the high precision required for regulatory submissions.

Lipidomics Matrix Effect Correction

In lipidomic studies involving complex biological matrices (e.g., plasma, tissue extracts), Methyl-d3 Laurate should be prioritized as an internal standard. Its ability to co-elute with and correct for the ionization behavior of endogenous methyl laurate is critical for obtaining accurate, reproducible quantitative data, overcoming the challenges of matrix effects that can compromise results [2].

Metabolic Tracer Studies

For academic or industrial labs investigating fatty acid metabolism, beta-oxidation, or lipid trafficking, Methyl-d3 Laurate is the correct procurement choice. Its distinct isotopic signature allows for precise tracking of the molecule's metabolic fate via mass spectrometry or NMR, enabling detailed flux analysis that is not feasible with non-labeled compounds [3].

Application
Selection Property
Validation Focus
Laurate prodrug bioanalysis
Matched deuterated internal standard
Inter-day precision and method reproducibility
Lipidomics quantification
Co-elution and ionization behavior match
Matrix effect correction efficacy
Fatty acid metabolism tracing
Isotopic signature for MS/NMR tracking
Metabolic fate and flux analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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